molecular formula C21H18N4O2 B10993542 2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10993542
M. Wt: 358.4 g/mol
InChI Key: GZHYBROBLKFEQR-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with 2-(pyridin-3-yl)-1H-benzimidazole-5-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions often include the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]ethanamine
  • 2-(4-hydroxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide
  • 2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propionamide

Uniqueness

2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N4O Molecular Weight 306 36 g mol \text{C}_{18}\text{H}_{18}\text{N}_4\text{O}\quad \text{ Molecular Weight 306 36 g mol }

This structure integrates a methoxyphenyl group with a pyridinyl-benzimidazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including the target compound. For instance, research has shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. The following table summarizes findings related to the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF712.5Induction of apoptosis
4-MethylbenzimidazoleHeLa15.0Inhibition of tubulin polymerization
Benzimidazole derivativeA54910.0Activation of caspase pathways

These findings suggest that the target compound may similarly induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

Benzimidazole derivatives have also been studied for their antimicrobial properties. A study indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The following table illustrates the antimicrobial efficacy:

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Benzimidazole derivativeEscherichia coli16 µg/mL
Related thiazole derivativePseudomonas aeruginosa32 µg/mL

These results indicate a potential for developing new antimicrobial agents based on this compound.

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is a common mechanism observed in related compounds.
  • Interference with DNA Synthesis : Some benzimidazole derivatives disrupt DNA replication, leading to cell cycle arrest.

Case Studies

A notable case study involved the synthesis and evaluation of This compound in a preclinical model for cancer treatment. The study demonstrated significant tumor reduction in treated groups compared to controls, highlighting its potential as an effective therapeutic agent.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C21H18N4O2/c1-27-17-7-4-14(5-8-17)11-20(26)23-16-6-9-18-19(12-16)25-21(24-18)15-3-2-10-22-13-15/h2-10,12-13H,11H2,1H3,(H,23,26)(H,24,25)

InChI Key

GZHYBROBLKFEQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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